tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS: 1955560-61-8) is a piperidine derivative with a molecular formula of C₁₈H₂₇NO₃ and a molecular weight of 305.41 g/mol . The compound features a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a 3,4-dimethylphenyl substituent at position 4 of the piperidine ring.
Piperidine carboxylates are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-6-7-14(10-13(12)2)15-8-9-19(11-16(15)20)17(21)22-18(3,4)5/h6-7,10,15-16,20H,8-9,11H2,1-5H3 |
InChI Key |
GMJXGBGJKYRWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Starting from N-Boc-4-hydroxypiperidine Derivatives
Step 1: Protection of the amine group
Begin with commercially available or synthesized 4-hydroxypiperidine, protected at the nitrogen with a Boc group to prevent undesired reactions during subsequent steps.
Step 2: Introduction of the 3,4-dimethylphenyl group
This is achieved via a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling:
Friedel-Crafts Alkylation:
React the Boc-protected piperidine with 3,4-dimethylphenyl halides or acyl derivatives in the presence of a Lewis acid (e.g., AlCl₃).
Note: Careful control of reaction conditions is necessary to prevent over-alkylation or polyalkylation.Suzuki-Miyaura Cross-Coupling:
Use a boronic acid derivative of 3,4-dimethylphenyl and couple it with a halogenated piperidine precursor under palladium catalysis.
Step 3: Hydroxylation at the 3-position
Introduce the hydroxyl group via selective oxidation or reduction of suitable precursors, such as:
- Oxidation of a suitable precursor with reagents like osmium tetroxide or potassium permanganate.
- Alternatively, direct hydroxylation via radical or electrophilic methods, depending on the substrate.
Step 4: Final deprotection and purification
Remove protecting groups if necessary and purify via chromatography.
Route B: Ring-Closing Strategies from Linear Precursors
Step 1: Synthesis of linear precursor molecules containing the necessary functional groups.
Step 2: Cyclization to form the piperidine ring
Employ intramolecular cyclization reactions such as:
- Reductive amination
- Nucleophilic substitution reactions under basic or acidic conditions
Step 3: Functionalization at the 3-hydroxypiperidine position
Introduce the hydroxyl group via regioselective hydroxylation, often using directed metalation or electrophilic hydroxylation.
Step 4: Attachment of the aromatic group
Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,4-dimethylphenyl group at the 4-position.
Route C: Using Protecting Groups and Sequential Functionalization
This approach involves:
- Protecting the amine group with Boc.
- Functionalizing the ring via electrophilic aromatic substitution or cross-coupling.
- Hydroxylation at the desired position with regioselectivity.
- Final deprotection and purification.
Reaction Conditions and Solvent Choices
| Step | Typical Conditions | Solvents | Catalysts/Reagents |
|---|---|---|---|
| Alkylation / Cross-coupling | 80–120°C, inert atmosphere | Toluene, DMF, THF | Pd(PPh₃)₄, K₂CO₃, or Cs₂CO₃ |
| Hydroxylation | Room temperature to 80°C | Dichloromethane, acetonitrile | OsO₄, KMnO₄, or other oxidants |
| Cyclization | Reflux or microwave irradiation | Ethanol, acetic acid | Acid or base catalysts |
Data Table Summarizing Key Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc protection | Boc₂O, TEA | Room temp, 12 h | 85–95 | Protects amine group |
| Aromatic substitution | 3,4-dimethylphenyl halide | 80–120°C, Pd catalyst | 70–85 | Cross-coupling efficiency varies |
| Hydroxylation | OsO₄ or KMnO₄ | Room to elevated temp | 60–80 | Regioselective at 3-position |
| Ring closure | Intramolecular nucleophilic attack | Reflux, microwave | 65–80 | Depends on precursor structure |
Notes on Purification and Characterization
- Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes).
- Characterization: Confirmed via NMR (¹H, ¹³C), HRMS, IR, and melting point analysis.
Summary of Challenges and Optimization Strategies
- Regioselectivity: Achieving selective hydroxylation at the 3-position requires controlled reaction conditions.
- Yield optimization: Use of high-purity reagents and optimized catalytic conditions enhances overall yield.
- Purity: Recrystallization and chromatography are essential for obtaining analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The tert-butyl and 3,4-dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with a piperidine ring substituted with a tert-butyl group and a hydroxyl group. It has garnered interest for its potential applications in medicinal chemistry and various biological studies.
Scientific Research Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the following information can be gathered from the provided articles:
- Potential Biological Activities: Compounds similar to tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate may exhibit various biological activities.
- Interaction Studies: Interaction studies may focus on how tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate interacts with various biological targets. These studies may involve different substituents to influence the biological activity and chemical properties of similar compounds.
- Synthesis: The synthesis of tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions.
Related Compounds
The search results also provide information on related compounds, highlighting how variations in substituents can influence biological activity and chemical properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl (2S,4S)-2-[(2,6-dimethylphenyl)carbamoyl]-4-fluoropiperidine-1-carboxylate | Fluorine substitution | Enhanced potency in certain biological assays |
| Tert-butyl 3-[(2,6-dimethylphenyl)carbamoyl]morpholine-4-carboxylate | Morpholine ring instead of piperidine | Different receptor binding profiles |
| Tert-butyl (2S)-2-tert-butyl-2-(2,6-dimethylphenyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy substitution | Potentially different metabolic pathways |
Other Information
PubChem provides the following information :
- Molecular Formula: C18H27NO3
- IUPAC Name: tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- InChI: InChI=1S/C18H27NO3/c1-12-6-7-14(10-13(12)2)15-8-9-19(11-16(15)20)17(21)22-18(3,4)5/h6-7,10,15-16,20H,8-9,11H2,1-5H3
- InChIKey: GMJXGBGJKYRWJG-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C
- Molecular Weight: 305.4 g/mol
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 4-chlorophenyl (electron-withdrawing) and 3,4-difluorophenyl (polar, electronegative) analogs. The hydroxyl group at position 3 is conserved across all analogs, suggesting a role in hydrogen bonding or solubility modulation.
Molecular Weight and Polarity: The difluorophenyl analog (MW 313.34) has the highest molecular weight due to fluorine atoms, while the 3-(4-methylphenyl) analog (MW 291.39) is lighter, likely due to fewer carbon atoms .
Biological Activity
Tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxypiperidine moiety, making it an interesting candidate for various therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 225.25 g/mol
- CAS Number : 1932053-73-0
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethylphenyl moiety, contributing to its biological properties.
1. Neuroprotective Effects
Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective properties. A related compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), demonstrated significant inhibition of amyloid-beta aggregation and improved cell viability in astrocytes under stress conditions induced by amyloid-beta peptides . This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
2. Antioxidant Activity
Piperidine derivatives are known for their antioxidant properties. In vitro studies have shown that certain piperidine compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegeneration . While specific data on this compound's antioxidant activity is limited, its structural similarities to other active piperidine compounds suggest potential efficacy.
3. Anticancer Potential
The anticancer activity of piperidine derivatives has been explored in several studies. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The ability of these compounds to interact with cellular targets makes them promising candidates for further investigation in cancer therapy.
Study on Neuroprotection
A study evaluating the protective effects of M4 against amyloid-beta toxicity reported that the compound significantly improved astrocyte viability when co-administered with amyloid-beta. The results indicated a protective mechanism that could be attributed to the compound's ability to inhibit toxic aggregation processes associated with Alzheimer's disease .
Antioxidant Evaluation
In a comparative analysis of various piperidine derivatives, those with structural similarities to this compound exhibited notable antioxidant activity. These compounds were effective in reducing oxidative stress markers in cellular models, underscoring their potential as therapeutic agents .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate, THF, 25°C | Carbamate protection | 70–85% |
| 2 | Cs₂CO₃, DMSO, 75°C, inert atmosphere | Piperidine ring formation | 50–65% |
| 3 | KMnO₄, H₂O/acetone, 0°C | Hydroxylation | 60–75% |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl proton (broad peak at δ 2.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₈H₂₇NO₃; calc. 313.39 g/mol) .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity: Category 4 for oral/dermal/inhalation) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Key optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity in piperidine ring formation .
- Catalyst Use : Cs₂CO₃ improves substitution reactions due to its strong base character and solubility in DMSO .
- Temperature Control : Maintaining 75°C for 72 hours under inert atmosphere (N₂/Ar) minimizes side reactions .
- Workup Refinement : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) enhances purity .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMSO | +15–20% |
| Catalyst | Cs₂CO₃ (2.0 eq) | +10–12% |
| Reaction Time | 72 hours | +8–10% |
Advanced: How do researchers address contradictions in reported biological activities of similar piperidine derivatives?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., fluorophenyl vs. dimethylphenyl groups) or assay conditions. Mitigation approaches:
Structural-Activity Relationship (SAR) Studies : Compare substituent effects on target binding (e.g., fluorine’s electronegativity vs. methyl’s hydrophobicity) .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control batches of the compound .
Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns via SHELX ) with bioactivity to identify critical functional groups .
Advanced: What strategies determine the stereochemical configuration of the compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software confirms absolute configuration (e.g., trans vs. cis hydroxyl positioning) .
- Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for known stereoisomers .
Advanced: How can crystallization conditions be tailored for X-ray diffraction?
Methodological Answer:
- Solvent Pair Screening : Test solvent pairs (e.g., ethanol/water or dichloromethane/pentane) for slow evaporation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes lattice ordering .
- Additives : Use trace amounts of co-solvents (e.g., glycerol) to stabilize hydrogen bonds between hydroxyl and carbonyl groups .
Q. Table 3: Crystallization Conditions
| Condition | Example | Outcome |
|---|---|---|
| Solvent | Ethanol/water (8:2) | Needle-shaped crystals |
| Temperature | 4°C, 48 hours | High-resolution diffraction (<0.8 Å) |
| Additive | 2% glycerol | Improved crystal stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
